molecular formula C28H27F2N5O4 B8639682 (1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide

(1S,2S)-N-(2'-(6-(tert-Butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3'-(hydroxymethyl)-1-methyl-6-oxo-1,6-dihydro-[3,4'-bipyridin]-5-yl)-2-fluorocyclopropanecarboxamide

Cat. No.: B8639682
M. Wt: 535.5 g/mol
InChI Key: SEGFWFQHVPYNMS-QUCCMNQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 is a complex organic molecule featuring a phthalazinone core structure This compound is notable for its unique combination of functional groups, including a tert-butyl group, a fluorine atom, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, leading to modulation of their activity. For example, the fluorine atom can enhance binding affinity through hydrogen bonding, while the tert-butyl group can increase lipophilicity and membrane permeability .

Comparison with Similar Compounds

(1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: can be compared with other phthalazinone derivatives, such as:

    (1s,2s)-N-(2’-(6-(tert-butyl)-8-chloro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: Similar structure but with a chlorine atom instead of fluorine.

    (1s,2s)-N-(2’-(6-(tert-butyl)-8-methyl-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1: Similar structure but with a methyl group instead of fluorine.

The uniqueness of (1s,2s)-N-(2’-(6-(tert-butyl)-8-fluoro-1-oxophthalazin-2(1H)-yl)-3’-(hydroxymethyl)-1-methyl-6-oxo-1 lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C28H27F2N5O4

Molecular Weight

535.5 g/mol

IUPAC Name

(1S,2S)-N-[5-[2-(6-tert-butyl-8-fluoro-1-oxophthalazin-2-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]-2-fluorocyclopropane-1-carboxamide

InChI

InChI=1S/C28H27F2N5O4/c1-28(2,3)16-7-14-11-32-35(27(39)23(14)21(30)9-16)24-19(13-36)17(5-6-31-24)15-8-22(26(38)34(4)12-15)33-25(37)18-10-20(18)29/h5-9,11-12,18,20,36H,10,13H2,1-4H3,(H,33,37)/t18-,20+/m1/s1

InChI Key

SEGFWFQHVPYNMS-QUCCMNQESA-N

Isomeric SMILES

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=CN(C(=O)C(=C4)NC(=O)[C@@H]5C[C@@H]5F)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)F)C(=O)N(N=C2)C3=NC=CC(=C3CO)C4=CN(C(=O)C(=C4)NC(=O)C5CC5F)C

Origin of Product

United States

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